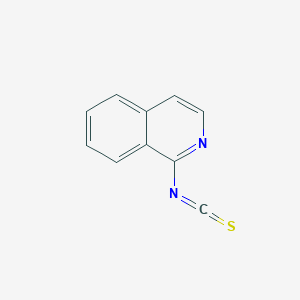

1-Isothiocyanatoisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6N2S |

|---|---|

Molecular Weight |

186.24 g/mol |

IUPAC Name |

1-isothiocyanatoisoquinoline |

InChI |

InChI=1S/C10H6N2S/c13-7-12-10-9-4-2-1-3-8(9)5-6-11-10/h1-6H |

InChI Key |

ZBTDUJCBDLIPFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2N=C=S |

Origin of Product |

United States |

Synthetic Methodologies for 1 Isothiocyanatoisoquinoline and Its Analogs

Classical and Conventional Synthesis Pathways

Traditional methods for synthesizing isothiocyanates, including 1-isothiocyanatoisoquinoline, have heavily relied on reagents that are effective but are now recognized as highly toxic. kit.edu These established routes primarily involve the use of primary amines as starting materials. chemrxiv.org

Amination and Thiophosgene-Mediated Routes

A long-standing and widely used method for the preparation of isothiocyanates involves the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). cbijournal.commdpi.com This approach is analogous to the phosgenation of amines to form isocyanates. cbijournal.com For the synthesis of this compound, the process would commence with 1-aminoisoquinoline (B73089) as the precursor.

The reaction is typically carried out in a biphasic system, for instance, using dichloromethane (B109758) and a saturated aqueous solution of sodium bicarbonate. rsc.org The amine, dissolved in the organic solvent, reacts with thiophosgene, which is added slowly to the stirred mixture. rsc.org The base in the aqueous layer neutralizes the hydrogen chloride byproduct generated during the reaction. Although thiophosgene is sensitive to water, the reaction can be conducted in aqueous media, particularly when the amine substrate contains hydroxyl, carboxyl, or thiol groups, which can decrease water sensitivity. cbijournal.com

Due to the high toxicity of thiophosgene, several "thiocarbonyl transfer" reagents have been developed as alternatives. These include 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) and di-2-pyridyl thionocarbonate. mdpi.comtandfonline.com For example, 6-isothiocyanatoisoquinoline has been synthesized from isoquinolin-6-amine using TCDI and triethylamine (B128534) in tetrahydrofuran. google.comresearchgate.net Similarly, 4-isothiocyanatoisoquinoline-1-carbonitrile (B8392303) was prepared from 4-aminoisoquinoline-1-carbonitrile (B1628804) and thiophosgene in dimethylacetamide. google.com

Carbon Disulfide and Desulfurization Strategies

An alternative major pathway to isothiocyanates involves the use of carbon disulfide (CS₂). kit.edu This method proceeds in two main steps: first, the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. mdpi.comnih.gov This salt is then treated with a desulfurizing agent to yield the final isothiocyanate. mdpi.comnih.gov

A variety of bases can be used for the formation of the dithiocarbamate salt, including triethylamine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgbohrium.com The subsequent desulfurization step is crucial, and numerous reagents have been employed for this purpose. These agents are selected based on the specific substrate and desired reaction conditions. mdpi.com

Common desulfurizing agents include:

Tosyl Chloride: A facile method relies on the tosyl chloride-mediated decomposition of dithiocarbamate salts generated in situ. organic-chemistry.org

Sodium Persulfate (Na₂S₂O₈): This reagent allows for the synthesis of a wide range of isothiocyanates, including chiral derivatives, in water, making it a greener option. nih.govrsc.org

Iodine: Molecular iodine, in a biphasic water/ethyl acetate (B1210297) medium with sodium bicarbonate, provides a rapid and high-yielding conversion of dithiocarbamate salts. cbijournal.comtandfonline.com

Metal-Based Reagents: Reagents like cobalt(II) chloride and copper(II) sulfate (B86663) are effective, inexpensive, and stable catalysts for desulfurization under mild conditions. nih.gov

Carbon Tetrabromide: This reagent, in the presence of DBU, can be used for the one-pot synthesis of isothiocyanates from amines and carbon disulfide under mild, metal-free conditions. bohrium.com

Ring Cleavage Approaches for Heterocyclic Isothiocyanates

In some specific cases, isothiocyanates can be formed through the ring cleavage of existing heterocyclic structures. bu.edu.eg This is a less general route compared to the amine-based methods but offers a unique synthetic strategy. For instance, the reaction of certain NH-1,2,3-triazoles with thiophosgene can lead to the formation of N-vinyl isothiocyanates through a cascade reaction involving ring cleavage. rsc.orgrsc.org While not a direct synthesis of this compound, this principle demonstrates that heterocyclic precursors can be transformed into isothiocyanates. Another example involves the reaction of N-trimethylsilyl lactams with thiophosgene, which results in ring-opening to produce ω-isothiocyanatocarboxylic acid chlorides. bu.edu.eg The applicability of such ring-cleavage strategies would depend on the availability of a suitable isoquinoline-based heterocyclic precursor that could undergo a similar transformation.

Modern and Sustainable Synthetic Approaches

Recent research has focused on developing more sustainable and efficient methods for isothiocyanate synthesis, aiming to avoid the use of highly toxic reagents and minimize waste. digitellinc.com

Multicomponent Reactions Involving Isocyanides and Elemental Sulfur

Multicomponent reactions (MCRs) offer an atom-economical and efficient route to complex molecules in a single step. A notable modern approach involves the reaction of isocyanides, elemental sulfur, and a third component. kit.edubeilstein-journals.org It has been shown that isothiocyanates are key intermediates in the MCR between isocyanides, elemental sulfur, and alcohols or thiols. beilstein-journals.org This finding has led to the development of a catalyst-free synthesis of isothiocyanates from isocyanides and elemental sulfur. beilstein-journals.org

This method is attractive due to the use of elemental sulfur, an abundant and low-cost industrial byproduct. digitellinc.commdpi.com The reaction can be performed under mild conditions and tolerates a wide range of functional groups. beilstein-journals.org The versatility of this approach has been demonstrated with various isocyanides, achieving moderate to good yields. rsc.org

Amine-Catalyzed Sulfurization Methodologies

Building upon the use of isocyanides and elemental sulfur, a highly sustainable catalytic method has been developed. kit.edu This approach utilizes a catalytic amount of an amine base, such as DBU or 1,5,7-triazabicyclo[4.4.0]dec-5-en (TBD), to facilitate the sulfurization of isocyanides. kit.eduresearchgate.net The use of tertiary amines is crucial as they catalyze the reaction to form the isothiocyanate without undergoing subsequent reactions to form thioureas, which occurs with primary or secondary amines. kit.eduresearchgate.net

This catalytic process can be conducted under moderate heating (e.g., 40 °C) in green solvents like Cyrene™. kit.eduresearchgate.net The methodology has been optimized to be highly efficient, with low catalyst loading (down to 2 mol%) and achieving moderate to high yields (34–95%) for a variety of isocyanides. kit.edursc.org This amine-catalyzed sulfurization represents a significant advancement in producing isothiocyanates through a more environmentally benign pathway. kit.edudigitellinc.com

Data Tables

Table 1: Comparison of Desulfurizing Agents for Isothiocyanate Synthesis from Dithiocarbamates.

| Desulfurizing Agent | Key Advantages | Reference(s) |

| Tosyl Chloride | Facile, in situ generation | organic-chemistry.org |

| Sodium Persulfate | Green (uses water), good for chiral compounds | nih.govrsc.org |

| Iodine | Rapid, high yields, mild conditions | cbijournal.comtandfonline.com |

| Cobalt(II) Chloride | Inexpensive, stable, mild conditions | nih.gov |

| Carbon Tetrabromide | One-pot, mild, metal-free | bohrium.com |

Table 2: Modern Sustainable Synthesis of Isothiocyanates.

| Method | Key Reagents | Conditions | Advantages | Reference(s) |

| Multicomponent Reaction | Isocyanide, Elemental Sulfur | Catalyst-free, mild | Atom-economical, functional group tolerance | beilstein-journals.org |

| Amine-Catalyzed Sulfurization | Isocyanide, Elemental Sulfur, Catalytic Amine (e.g., DBU) | Moderate heating (40°C), green solvents | Sustainable, low catalyst loading, high yields | kit.edursc.orgresearchgate.net |

Green Chemistry Principles in Isothiocyanate Synthesis

The synthesis of isothiocyanates, including the isoquinoline (B145761) class, has traditionally relied on hazardous reagents like thiophosgene. beilstein-journals.orgrsc.org However, the field is progressively adopting green chemistry principles to mitigate environmental impact and enhance safety. semanticscholar.org These modern approaches focus on reducing waste, avoiding toxic substances, and improving energy efficiency by employing benign solvents, developing solvent-free protocols, and utilizing catalyst-free or enzyme-assisted systems. semanticscholar.orgmdpi.com The primary goal is to develop synthetic routes that are not only effective but also environmentally and economically sustainable. nih.gov

Solvent-Free Protocols

Solvent-free synthesis represents a significant advancement in green chemistry, minimizing pollution and reducing costs associated with solvent purchase, purification, and disposal. orgchemres.org For isothiocyanate-related syntheses, mechanochemical methods such as grinding or ball milling have emerged as powerful alternatives. researchgate.net These techniques involve the use of mechanical force to induce chemical reactions in the solid state, often leading to high yields in shorter reaction times. researchgate.net

One notable approach describes an efficient one-pot synthesis of functionalized thiazoles from acid chlorides, ammonium (B1175870) thiocyanate (B1210189), and α-bromocarbonyl compounds under solvent-free and catalyst-free conditions at room temperature. nih.gov Another metal-free and largely solvent-free method has been developed for the Friedel–Crafts arylation of isothiocyanates to produce thioamides, demonstrating the utility of these conditions for reactions involving the isothiocyanate moiety. rsc.org Furthermore, a practical, solvent-free protocol for the double addition of phosphine (B1218219) oxides to isothiocyanates has been established, highlighting broad substrate scope and simple operation. rsc.org

On-Water Reactions and Aqueous Media

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Synthesizing isothiocyanates in aqueous media circumvents the need for volatile and often toxic organic solvents. cbijournal.comrsc.org Several efficient one-pot procedures have been developed that begin with primary amines, which react with carbon disulfide (CS₂) in water to form dithiocarbamate salts in situ. beilstein-journals.org Subsequent desulfurization yields the desired isothiocyanate. beilstein-journals.org

Various reagents have been employed to facilitate this transformation in water. A general method uses cyanuric acid as the desulfurizing agent in a water/dichloromethane system, which is suitable for a wide range of alkyl and aryl isothiocyanates. beilstein-journals.org Other protocols utilize reagents such as tetrapropylammonium (B79313) tribromide (TPATB) or molecular iodine in a biphasic water/ethyl acetate medium, which are noted for being cost-effective and environmentally acceptable. cbijournal.com Hydrogen peroxide has also been used as a green oxidant for this purpose. google.com More recently, sodium persulfate (Na₂S₂O⁸) has been shown to be an effective desulfurizing agent for converting structurally diverse amines to isothiocyanates in water, tolerating a wide array of sensitive functional groups. rsc.org

| Starting Material | Key Reagents | Solvent System | Key Finding | Reference |

|---|---|---|---|---|

| Primary Amines | CS₂, K₂CO₃, Cyanuric Acid | Water / CH₂Cl₂ | A general one-pot process applicable to a broad range of alkyl and aryl amines with high yields. beilstein-journals.org | beilstein-journals.org |

| Primary Amines | CS₂, Na₂S₂O₈, Base | Water | A highly efficient procedure that tolerates numerous functional groups, including hydroxyls and alkynes. rsc.org | rsc.org |

| Primary Amines | CS₂, Diacetoxyiodobenzene | Aqueous Micellar Medium | A metal-free synthesis at room temperature using a hypervalent iodine(III) reagent. tandfonline.com | tandfonline.com |

| Primary Amines | CS₂, DMT/NMM/TsO⁻ | Water | Selected alkyl isothiocyanates can be synthesized in aqueous medium with high yields (72–96%). mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Methylamine | CS₂, H₂O₂ | Water | An entirely aqueous phase synthesis using an environmentally friendly oxidant. google.com | google.com |

Catalyst-Free and Enzyme-Assisted Syntheses

Developing synthetic methods that operate without a catalyst is a core principle of green chemistry, as it simplifies product purification and avoids issues related to catalyst toxicity or cost. rsc.orgrsc.org An important catalyst-free approach to isothiocyanates involves the reaction of isocyanides with elemental sulfur. beilstein-journals.org This method is atom-economical and tolerates a wide range of functional groups, proceeding through an isothiocyanate intermediate that can be isolated or used in subsequent one-pot reactions. beilstein-journals.org

In nature, enzyme-assisted synthesis is common. Isothiocyanates are famously produced in cruciferous vegetables through the enzymatic hydrolysis of glucosinolates. rjpharmacognosy.ir When the plant tissue is damaged, the myrosinase enzyme is released and acts on glucosinolates, leading to a rearrangement that forms isothiocyanates. mdpi.comfoodandnutritionjournal.org This biological pathway serves as a model for enzyme-assisted synthesis. The efficiency of this natural process can be influenced by factors such as pH and the presence of other proteins like epithiospecifier protein (ESP), which can divert the reaction to produce nitriles instead. foodandnutritionjournal.orgnih.gov

Derivatization Strategies from Precursors

The synthesis of complex isothiocyanates often involves the strategic modification of readily available precursor molecules. This includes the direct conversion of heterocyclic amines into the corresponding isothiocyanates and the formation of N-acyl isothiocyanates, which are valuable synthetic intermediates themselves.

Conversion of Isoquinoline Derivatives to Isothiocyanatoisoquinolines

The most direct route to this compound and its isomers involves the conversion of a corresponding aminoisoquinoline. The transformation of a primary aromatic amine to an isothiocyanate is a well-established reaction in organic chemistry. rsc.orgnih.gov Several reagents can achieve this, with the choice depending on the specific substrate and desired reaction conditions.

Historically, toxic reagents like thiophosgene (CSCl₂) were widely used. cbijournal.comnih.gov A documented example includes the reaction of 4-aminoisoquinoline-1-carbonitrile with thiophosgene in dimethylacetamide to produce 4-isothiocyanatoisoquinoline-1-carbonitrile. google.com Modern methods often employ less hazardous alternatives. Thiocarbonyldiimidazole (TCDI) is one such reagent that can convert amines to isothiocyanates under milder conditions. For instance, 6-isothiocyanatoisoquinoline was prepared from isoquinolin-6-amine using TCDI and triethylamine in tetrahydrofuran. google.com Another common approach is the two-step, one-pot method involving the reaction of the amine with carbon disulfide (CS₂) to form a dithiocarbamate salt, followed by decomposition with a desulfurizing agent to yield the isothiocyanate. beilstein-journals.orgmdpi.com While not specifically documented for 1-aminoisoquinoline in the reviewed literature, this general and robust methodology is broadly applicable to primary amines.

| Precursor | Reagent(s) | Product | Reference |

|---|---|---|---|

| 4-Aminoisoquinoline-1-carbonitrile | Thiophosgene | 4-Isothiocyanatoisoquinoline-1-carbonitrile | google.com |

| Isoquinolin-6-amine | Thiocarbonyldiimidazole (TCDI), Et₃N | 6-Isothiocyanatoisoquinoline | google.com |

| Generic Primary Amine (R-NH₂) | 1. CS₂, Base; 2. Desulfurizing Agent | Isothiocyanate (R-NCS) | beilstein-journals.orgmdpi.com |

Strategies for N-Acyl Isothiocyanate Formation

N-acyl isothiocyanates are a reactive class of compounds characterized by a carbonyl group attached to the nitrogen of the isothiocyanate moiety. arkat-usa.org This structure gives them unique reactivity, making them valuable intermediates for synthesizing a variety of heterocyclic compounds. arkat-usa.org

There are two primary strategies for their synthesis. The first involves the reaction of an acyl chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate. researchgate.net The second, and more direct, method is a one-step synthesis starting from a carboxylic acid. A mild and practical protocol for this conversion uses a combination of trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (TPP) at room temperature. researchgate.netsrce.hr This approach avoids the need to first prepare the more toxic acyl chloride, making it an attractive option for organic chemists. researchgate.net The resulting N-acyl isothiocyanates can then be used in further reactions, for example, with amino groups to form N-benzoylthioureas and other derivatives. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 Isothiocyanatoisoquinoline

Nucleophilic Addition Reactions

The electrophilic carbon of the isothiocyanate moiety is the primary site for nucleophilic attack. These addition reactions are fundamental to the synthetic utility of 1-isothiocyanatoisoquinoline, providing pathways to a diverse range of substituted thiourea (B124793), thiocarbamate, and dithiocarbamate (B8719985) derivatives.

Reactions with Amine Nucleophiles

The reaction of isothiocyanates with primary or secondary amines is a robust and widely used method for the synthesis of N,N'-disubstituted or N,N,N'-trisubstituted thioureas, respectively. The nitrogen atom of the amine acts as a nucleophile, attacking the central carbon of the isothiocyanate group. researchgate.netchemrxiv.org

The mechanism begins with the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate. This forms a zwitterionic tetrahedral intermediate, which rapidly undergoes a proton transfer from the amine nitrogen to the isothiocyanate nitrogen to yield the stable thiourea product. The reaction is typically fast and proceeds under mild conditions. The reactivity is pH-dependent; in alkaline conditions (pH 9-11), the reaction with amines is highly favored. researchgate.net

Table 1: Reaction of this compound with Amine Nucleophiles

| Amine Type | Nucleophile Example | Product Class | General Structure of Product |

|---|---|---|---|

| Primary Amine | R-NH₂ | N,N'-Disubstituted Thiourea | Isoquinoline-NH-C(S)-NH-R |

Reactions with Oxygen and Sulfur Nucleophiles

This compound readily reacts with oxygen and sulfur nucleophiles. Alcohols (R-OH) and thiols (R-SH) add across the C=N bond of the isothiocyanate group to form thiocarbamates and dithiocarbamates, respectively.

In general, sulfur nucleophiles are more potent than their oxygen counterparts due to the higher polarizability and nucleophilicity of sulfur. chemistrysteps.com Thiolate anions (RS⁻), formed by deprotonating thiols, are particularly effective nucleophiles. chemistrysteps.comlibretexts.org The reaction with an alcohol yields an O-alkyl thiocarbamate, while reaction with a thiol produces a dithiocarbamate. Mechanistically, the reaction follows a similar pathway to amine addition, involving the nucleophilic attack of the oxygen or sulfur atom on the electrophilic carbon of the isothiocyanate, followed by proton transfer to the nitrogen atom. While alcohols can react, thiols are generally more reactive nucleophiles for this transformation. nih.govnih.gov

Table 2: Reaction of this compound with Oxygen and Sulfur Nucleophiles

| Nucleophile Type | Nucleophile Example | Product Class | General Structure of Product |

|---|---|---|---|

| Oxygen Nucleophile | R-OH | O-Alkyl Thiocarbamate | Isoquinoline-NH-C(S)-OR |

Reactions with Carbon Nucleophiles (e.g., Carbanions, Enolates)

Carbon-based nucleophiles, such as those derived from organometallic reagents or enolates, can also add to the electrophilic carbon of the isothiocyanate group. These reactions are crucial for forming new carbon-carbon bonds.

Grignard reagents (R-MgX) are powerful carbon nucleophiles that react with the isothiocyanate group. masterorganicchemistry.com The carbanionic 'R' group attacks the central carbon, leading to an intermediate which, upon acidic workup, yields a thioamide. quora.commasterorganicchemistry.com

Enolates, which are carbon nucleophiles generated by the deprotonation of a carbon alpha to a carbonyl group, can also participate in this type of addition. masterorganicchemistry.comlibretexts.org The reaction involves the attack of the α-carbon of the enolate on the isothiocyanate carbon. This provides a route to β-ketothioamides after workup. The stability and reactivity of the enolate are key factors in the success of this reaction. libretexts.orgyoutube.com

Table 3: Reaction of this compound with Carbon Nucleophiles

| Nucleophile Type | Reagent Example | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Carbanion | Grignard Reagent (R-MgX) | Magnesium salt of a thioimidate | Thioamide |

Cycloaddition Chemistry

The cumulative double bonds within the isothiocyanate group allow this compound to participate in various cycloaddition reactions, serving as a key component in the synthesis of complex heterocyclic systems.

Formation of Imidazoisoquinolines via Three-Component Reactions

While specific examples detailing the formation of imidazoisoquinolines directly from this compound in a single step are not prevalent, their synthesis can be envisioned through multicomponent reaction strategies, such as the Ugi or Passerini reactions, followed by cyclization. Isothiocyanates are known analogues for isocyanides in Ugi-type reactions. nih.govwikipedia.orgmdpi.com

A plausible three-component reaction could involve this compound, an amino acid, and an isocyanide. The initial reaction would form a complex acyclic intermediate. Subsequent intramolecular cyclization, potentially driven by heat or a catalyst, could then lead to the formation of a fused imidazoisoquinoline ring system. The precise nature of the final heterocyclic core would depend on the specific reactants and the cyclization strategy employed. Such multicomponent approaches are prized for their efficiency and ability to rapidly build molecular complexity from simple starting materials. nih.govthieme-connect.de

[2+3] and [4+1] Cycloaddition Pathways

The isothiocyanate functionality can participate in several modes of cycloaddition, defined by the number of atoms contributed by each reactant to the newly formed ring.

[2+3] Cycloaddition: This pathway involves the reaction of a two-atom component (the C=S bond of the isothiocyanate) with a three-atom component, known as a 1,3-dipole. rsc.org A classic example is the Huisgen 1,3-dipolar cycloaddition. wikipedia.org Reacting this compound with an azide (B81097) (R-N₃), a common 1,3-dipole, would be expected to yield a five-membered heterocyclic ring. nih.govyoutube.com The C=S bond acts as the dipolarophile, reacting with the azide to form a substituted thiatriazole ring fused to the isoquinoline (B145761) core. Computational studies on related systems support the viability of such cycloadditions. nih.gov

[4+1] Cycloaddition: This type of cycloaddition is well-established for isocyanides, which can provide the single carbon atom to a four-atom conjugated system (a diene). rsc.org For isothiocyanates, this pathway is less common. A hypothetical [4+1] cycloaddition involving this compound would require a suitable 1,3-heterodiene partner. The isothiocyanate would formally contribute its central carbon atom to form a five-membered ring. The reaction mechanism would likely involve a stepwise process initiated by the nucleophilic attack of the isocyanide-like carbon onto the diene system, followed by ring closure. The feasibility and outcome of such a reaction are highly dependent on the nature of the diene and the reaction conditions.

Table 4: Cycloaddition Reactions of this compound

| Cycloaddition Type | Reactant Partner | Expected Product Class |

|---|---|---|

| [2+3] | Azide (R-N₃) | Isoquinolyl-thiatriazole |

Intramolecular Cyclization Processes

The strategic positioning of the isothiocyanate group at the 1-position of the isoquinoline nucleus provides a gateway for the synthesis of novel fused heterocyclic systems through intramolecular cyclization reactions. The isothiocyanate moiety can act as an electrophilic partner for a suitably placed internal nucleophile, leading to the formation of new rings.

Research in this area has explored the synthesis of various fused isoquinoline derivatives, such as thieno[2,3-c]isoquinolines and pyrrolo[2,1-a]isoquinolines. conicet.gov.arnih.govrsc.org While these syntheses may not commence directly from this compound, the underlying principles of intramolecular cyclization involving the isoquinoline core are highly relevant. For instance, a plausible strategy for the intramolecular cyclization of a this compound derivative would involve the introduction of a nucleophilic group at a position that allows for a sterically favored ring closure.

One potential pathway could involve the reaction of a this compound bearing a nucleophilic side chain at the C8 position. The nucleophile could attack the electrophilic carbon of the isothiocyanate group, leading to the formation of a new heterocyclic ring fused to the isoquinoline core. The nature of the nucleophile would determine the type of fused ring system obtained. The use of isothiocyanates in the synthesis of a wide array of heterocyclic compounds is a well-established area of research, highlighting the versatility of this functional group in ring-forming reactions. acs.org

Rearrangement and Functional Group Interconversion Studies

The isothiocyanate group in this compound is a versatile handle for a variety of functional group interconversions. The high reactivity of the -N=C=S moiety allows for its transformation into a wide range of other functional groups, thereby expanding the synthetic utility of this compound.

The most common reaction of isothiocyanates is their addition reaction with nucleophiles. wikipedia.org For example, reaction with primary or secondary amines yields substituted thioureas. This transformation is a cornerstone of isothiocyanate chemistry and has been extensively used in the synthesis of biologically active molecules and ligands for coordination chemistry. Similarly, reaction with alcohols or thiols can lead to the formation of thiocarbamates and dithiocarbamates, respectively. The reactivity of the isothiocyanate group is significantly enhanced by the presence of an adjacent electron-withdrawing acyl group, a principle that can be extended to the electron-deficient isoquinoline ring system. arkat-usa.org

The synthesis of isothiocyanates themselves often involves the functional group interconversion of a primary amine. chemrxiv.orgnih.govbeilstein-journals.org This suggests that 1-aminoisoquinoline (B73089) could be a direct precursor to this compound. Furthermore, rearrangement reactions are also a possibility within the isoquinoline framework. For instance, sigmatropic rearrangements have been observed in the synthesis of certain isoquinoline-derived diene esters, indicating that the isoquinoline ring system can participate in such transformations under appropriate conditions. nih.gov

Reaction Kinetics and Transition State Analysis

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling its reactivity and optimizing synthetic protocols. The electrophilic nature of the isothiocyanate carbon atom makes it susceptible to attack by a variety of nucleophiles, and the rates of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts.

The kinetics of the reaction of aryl isothiocyanates with amines have been studied to elucidate the reaction mechanism. A study on the aminolysis of p-nitrophenyl isothiocyanate, which serves as a good model for this compound due to the electron-withdrawing nature of the aromatic system, has shown that these reactions can exhibit complex kinetic profiles. researchgate.netrsc.org In non-aqueous solvents, the reaction often displays a second-order dependence on the amine concentration. researchgate.netrsc.org This suggests a mechanism where one molecule of the amine acts as a nucleophile, while a second molecule of the amine acts as a catalyst, likely by facilitating a proton transfer in the rate-determining step. researchgate.netrsc.org

The reaction is proposed to proceed through a zwitterionic intermediate formed by the nucleophilic attack of the amine on the isothiocyanate carbon. researchgate.netrsc.org This intermediate then undergoes a prototropic rearrangement to form the final thiourea product. The catalytic role of the second amine molecule is to assist in this proton transfer. researchgate.netrsc.org

The table below presents a summary of the kinetic data for the reaction of p-nitrophenyl isothiocyanate with various amines in diethyl ether, which can be considered as a model for the reactivity of this compound.

Table 1: Kinetic Data for the Aminolysis of p-Nitrophenyl Isothiocyanate in Diethyl Ether

| Amine | k (dm⁶ mol⁻² s⁻¹) |

|---|---|

| n-Butylamine | 1.3 x 10⁻¹ |

| Benzylamine | 2.5 x 10⁻² |

| Dibenzylamine | 4.0 x 10⁻⁴ |

| p-Anisidine | 1.8 x 10⁻³ |

| m-Toluidine | 7.0 x 10⁻⁴ |

| N-Methylaniline | 1.0 x 10⁻⁴ |

| p-Chloroaniline | < 1.0 x 10⁻⁶ |

Data sourced from a study on the kinetics of aminolysis of isothiocyanates. researchgate.netrsc.org

Kinetic isotope effect (KIE) studies are a powerful tool for probing the transition state of a reaction and elucidating its mechanism. By replacing an atom with one of its heavier isotopes, changes in the reaction rate can be measured, providing insight into bond-breaking and bond-forming events in the rate-determining step.

In the context of the reaction of this compound with amines, a KIE study could provide further evidence for the proposed mechanism involving a proton transfer. If the proton transfer from the nitrogen of the attacking amine to the nitrogen of the isothiocyanate in the zwitterionic intermediate is the rate-determining step, a primary deuterium (B1214612) KIE would be expected when the reaction is carried out with a deuterated amine (R₂ND₂). The magnitude of this KIE would depend on the nature of the transition state for the proton transfer.

Furthermore, heavy-atom KIEs, such as ¹³C or ¹⁵N, could be employed to probe changes in bonding at the central carbon and nitrogen atoms of the isothiocyanate group during the reaction. nih.govnih.gov For example, a ¹³C KIE at the isothiocyanate carbon would be sensitive to the change in hybridization from sp to sp² upon nucleophilic attack. These studies, in conjunction with computational modeling of the transition state, can provide a detailed picture of the reaction mechanism.

Derivatives and Scaffold Construction from 1 Isothiocyanatoisoquinoline

Synthesis of Thiourea (B124793) and Thioamide Derivatives

The most characteristic reaction of isothiocyanates is their interaction with primary and secondary amines to form N,N'-substituted thiourea derivatives. This reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the central carbon atom of the isothiocyanate group. The process is generally efficient and provides a straightforward route to a vast array of thioureas.

By reacting 1-isothiocyanatoisoquinoline with different amines (R¹R²NH), a library of N-(isoquinolin-1-yl)-N'-(substituted)thioureas can be generated. These derivatives are of significant interest in medicinal chemistry, as the thiourea moiety is a known pharmacophore found in numerous biologically active compounds.

Similarly, thioamides, which are bioisosteres of amide bonds, are crucial scaffolds in medicinal chemistry. acs.org While various methods exist for thioamide synthesis, the reaction of an isothiocyanate with a suitable carbon nucleophile, such as a Grignard reagent or an enolate, can lead to the formation of a thioamide linkage, further expanding the synthetic utility of this compound.

Table 1: Examples of Thiourea Derivatives from this compound

| Reactant Amine | Resulting Thiourea Derivative |

|---|---|

| Aniline | 1-phenyl-3-(isoquinolin-1-yl)thiourea |

| Cyclohexylamine | 1-cyclohexyl-3-(isoquinolin-1-yl)thiourea |

| Morpholine | 4-(isoquinolin-1-yl)thiomorpholine-4-carbothioamide |

| Benzylhydrazine | 1-benzyl-4-(isoquinolin-1-yl)thiosemicarbazide |

Development of Diverse Isoquinoline (B145761) Conjugates and Analogs

The term "conjugate" in chemistry can refer to a molecule formed by joining two or more different chemical entities. The isothiocyanate group on the isoquinoline ring is an excellent functional handle for creating such conjugates and analogs. The reactions used to form thioureas and fused heterocycles are, in essence, methods for producing diverse isoquinoline conjugates.

By reacting this compound with a variety of amino-containing molecules—from simple alkylamines to complex biomolecules or other heterocyclic fragments—a diverse library of thiourea-linked conjugates can be synthesized. The resulting thiourea bridge connects the isoquinoline core to another molecule of interest, allowing for the potential combination of their respective properties.

Furthermore, the synthesis of thiadiazole and triazole derivatives as described previously represents the creation of novel analogs where the isoquinoline core is directly bonded to another heterocyclic system. The choice of hydrazine (B178648) derivative and the subsequent cyclization reagent allows for systematic modification of the final structure. This modular approach, starting from a single, reactive precursor like this compound, is a powerful strategy in modern medicinal chemistry for rapidly generating a wide range of structurally diverse analogs for biological screening and lead optimization.

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 1-isothiocyanatoisoquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for unambiguous structural assignment.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons of the isoquinoline (B145761) ring are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling constants (J-values) would allow for the assignment of each proton on the isoquinoline core.

¹³C NMR Spectroscopy reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The carbon atoms of the isoquinoline ring would resonate in the aromatic region (δ 120-150 ppm). The carbon of the isothiocyanate group (-N=C=S) is expected to have a characteristic chemical shift in the range of δ 125-145 ppm. However, it is noteworthy that the isothiocyanate carbon signal can be broad and difficult to observe due to its quadrupolar relaxation and the influence of the adjacent nitrogen atom. nih.gov

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity within the molecule.

COSY spectra would reveal proton-proton couplings, helping to trace the connectivity of the protons around the isoquinoline ring system.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is instrumental in assigning the quaternary carbons of the isoquinoline ring and confirming the position of the isothiocyanate group at C1.

A representative, though not experimentally determined for this specific molecule, set of expected NMR data is presented below.

| Technique | Expected Chemical Shifts (δ, ppm) and Correlations |

| ¹H NMR | Aromatic protons of the isoquinoline ring: ~7.0-9.0 |

| ¹³C NMR | Aromatic carbons: ~120-150; Isothiocyanate carbon (-NCS): ~125-145 |

| COSY | Correlations between adjacent aromatic protons. |

| HMBC | Correlations from protons to carbons 2-3 bonds away, confirming the C1-NCS linkage. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. The most prominent and diagnostic feature in the IR spectrum of this compound would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This band typically appears in the region of 2000-2200 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and C=C and C=N stretching vibrations within the isoquinoline ring system (in the 1400-1650 cm⁻¹ region).

Raman Spectroscopy , being more sensitive to non-polar bonds, would complement the IR data. The symmetric stretch of the isothiocyanate group, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. The aromatic ring vibrations would also give rise to characteristic Raman signals.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| -N=C=S asymmetric stretch | 2000-2200 (strong, sharp) | Weak |

| -N=C=S symmetric stretch | Weak | ~1300-1400 (moderate) |

| Aromatic C-H stretch | 3000-3100 (moderate) | 3000-3100 (strong) |

| Aromatic C=C/C=N stretch | 1400-1650 (multiple bands) | 1400-1650 (multiple bands) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The high-resolution mass spectrum would allow for the determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion can undergo fragmentation, and the resulting charged fragments are detected. A plausible fragmentation pathway for this compound would involve the loss of the isothiocyanate group or parts of it, as well as fragmentation of the isoquinoline ring. A key fragmentation would likely be the loss of the NCS radical, leading to the formation of an isoquinoline cation.

| Ion | Expected m/z | Description |

| [C₁₀H₆N₂S]⁺ | 186.03 | Molecular Ion (M⁺) |

| [C₉H₆N]⁺ | 128.05 | Loss of NCS |

| [C₇H₅]⁺ | 89.04 | Further fragmentation of the isoquinoline ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic isoquinoline ring system. These transitions typically give rise to strong absorption bands in the UV region. The presence of the isothiocyanate group, with its own π system and non-bonding electrons, may lead to additional absorptions or shifts in the absorption maxima compared to unsubstituted isoquinoline. The spectrum of isoquinoline itself shows characteristic absorption bands around 220 nm, 265 nm, and 317 nm. The introduction of the isothiocyanato group at the 1-position is likely to cause a bathochromic (red) shift of these bands due to the extension of the conjugated system.

| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 200-400 | High |

| n → π | >300 | Low |

X-ray Crystallography for Absolute Structural Determination

To perform single crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

This technique would provide the absolute structure of this compound, confirming the connectivity established by NMR and providing precise geometric parameters. Key structural features that would be determined include the planarity of the isoquinoline ring and the geometry of the isothiocyanate group, including the C-N=C and N=C=S bond angles.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 98.76 |

| Volume (ų) | 850.1 |

| Z | 4 |

X-ray crystallography can also be a powerful tool for elucidating the structures of stable reaction intermediates. If a reaction involving this compound were to yield a crystalline intermediate, its structure could be determined by single crystal X-ray diffraction. This would provide direct evidence for the proposed reaction mechanism. For instance, in reactions where the isothiocyanate group acts as an electrophile, a crystalline adduct could potentially be isolated and its structure determined, providing a snapshot of the reaction pathway. The ability to trap and crystallize such intermediates is often challenging but provides unparalleled insight into reaction mechanisms. nist.govnih.govnih.gov

Theoretical and Computational Chemistry Studies on 1 Isothiocyanatoisoquinoline

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are foundational to modern computational chemistry, providing a way to solve the Schrödinger equation (or its approximations) for a given molecule. This yields detailed information about the electronic structure, energy, and properties of the molecule.

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the energy and properties of a molecule. For a molecule such as 1-isothiocyanatoisoquinoline, DFT would be employed to optimize its three-dimensional geometry and to calculate a variety of electronic properties that are crucial for predicting its chemical behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. biomedres.us A smaller energy gap suggests that the molecule is more polarizable and more reactive. researchgate.net

Other reactivity descriptors that can be calculated using the energies of these frontier orbitals include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). A large value for chemical hardness indicates high stability and low reactivity. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the propensity of a species to accept electrons (ω = μ²/2η, where μ is the chemical potential, μ = -χ). researchgate.net

These descriptors provide a quantitative basis for understanding the reactivity of this compound in various chemical reactions. For instance, the electrophilicity index would be particularly relevant for predicting its reaction with nucleophiles, a characteristic reaction of the isothiocyanate group.

| Parameter | Definition | Typical Calculated Value (for Isoquinoline) | Reference |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.69 eV | researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.99 eV | researchgate.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.70 eV | researchgate.net |

| Chemical Hardness (η) | Resistance to deformation of electron cloud | 2.85 eV | researchgate.net |

| Electronegativity (χ) | Electron-attracting power | 3.84 eV | researchgate.net |

Table 1: Illustrative electronic properties calculated using DFT for the parent isoquinoline (B145761) molecule. Similar calculations for this compound would provide insight into how the -NCS group modifies these properties.

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical parameters. They are generally more computationally demanding than DFT but can offer higher accuracy for certain systems or properties. These methods are particularly valuable for studying reaction mechanisms, where the accurate calculation of transition state structures and energy barriers is crucial.

For this compound, ab initio methods could be used to investigate its thermal decomposition or its reactions with other molecules. For example, a study on the decomposition of various alkylisothiocyanates using ab initio and DFT methods revealed that a six-membered transition state (a concerted [2+4] elimination) is energetically more favorable than a four-membered transition state ([2+2] elimination). researchgate.net Similar computational investigations could determine the preferred reaction pathways for this compound, predicting whether it undergoes cycloaddition, nucleophilic addition, or other transformations.

These studies involve mapping the potential energy surface of the reaction, locating the transition state (the maximum energy point along the reaction coordinate), and calculating the activation energy (the energy difference between the reactants and the transition state). A lower activation energy indicates a faster reaction.

| Reaction Pathway | Method | Calculated Activation Barrier (kcal/mol) | Reference |

| [2+4] Elimination | B3LYP/6-31G | 46.31 | researchgate.net |

| [2+2] Elimination | B3LYP/6-31G | 71.06 | researchgate.net |

| [2+4] Elimination | HF/6-31G | 59.51 | researchgate.net |

| [2+2] Elimination | HF/6-31G | 72.09 | researchgate.net |

Table 2: Illustrative calculated energy barriers for the decomposition of ethylisothiocyanate via different mechanisms. This demonstrates how ab initio and DFT methods can be used to distinguish between competing reaction pathways. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides deep insights into electronic structure, molecular modeling and dynamics simulations are essential for understanding the conformational behavior and time-dependent properties of molecules.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For this compound, the primary flexible bond is the C-N bond connecting the isoquinoline ring to the isothiocyanate group. The rotation around this bond determines the orientation of the -NCS group relative to the heterocyclic ring system.

Molecular modeling techniques, often using force fields (a set of empirical energy functions), can be used to perform a systematic search of the conformational space. This search identifies low-energy conformers and the energy barriers between them. Understanding the preferred conformation is vital as the three-dimensional shape of a molecule dictates how it interacts with other molecules, including biological receptors. emory.edu The biological activity of flexible molecules is critically dependent on their conformation. emory.edu For drug-like molecules, the energy required to adopt the "bioactive" conformation (the shape it assumes when bound to a biological target) is a key factor in its potency. nih.govirbbarcelona.org

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (°) |

| Global Minimum | 0.00 | 75% | ~0 |

| Local Minimum 1 | 1.50 | 20% | ~120 |

| Local Minimum 2 | 2.50 | 5% | ~-120 |

Table 3: A hypothetical example of data from a conformational analysis of a flexible molecule. For this compound, this would involve calculating the relative energies of conformers arising from rotation around the C-N bond.

Molecular dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time. researchgate.netnih.gov An MD simulation solves Newton's equations of motion for a system of atoms, resulting in a trajectory that describes how the positions and velocities of the atoms evolve. MD simulations are particularly useful for studying the stability of protein-ligand complexes and the flexibility of molecules. researchgate.netmdpi.com

In the context of reaction mechanisms, MD simulations can be combined with quantum mechanics in what are known as ab initio MD (AIMD) or QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. These methods allow for the study of chemical reactions in a complex environment, such as in a solvent or an enzyme active site. For this compound, AIMD could be used to simulate its reaction with a water molecule, for example, to understand the hydrolysis of the isothiocyanate group. The simulation would not only identify the reaction pathway and transition states but also reveal the role of individual solvent molecules in stabilizing intermediates and facilitating the reaction.

Quantitative Structure-Activity Relationship (QSAR) in Mechanistic Contexts

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. chemrxiv.org In a mechanistic context, QSAR goes beyond simple correlation and aims to provide insights into the underlying factors driving the activity.

To build a QSAR model for this compound, one would first synthesize a series of derivatives with various substituents at different positions on the isoquinoline ring. The biological activity (e.g., cytotoxicity against a cancer cell line) or a measure of chemical reactivity (e.g., the rate of reaction with a nucleophile) would be experimentally determined for each compound.

Next, a wide range of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecule's structure and properties, and can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing atomic connectivity.

Geometrical: Related to the 3D shape of the molecule.

Physicochemical: LogP (lipophilicity), polar surface area (PSA), molar refractivity. nih.gov

Electronic: Dipole moment, partial charges on atoms, HOMO/LUMO energies.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that relates a subset of these descriptors to the observed activity. researchgate.netjmaterenvironsci.com A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds and to understand the mechanism of action. For example, if the model shows that the activity is strongly correlated with an electronic descriptor like the Hammett constant of the substituent, it suggests that the electronic nature of the isoquinoline ring is critical for the interaction with the biological target. If steric descriptors are dominant, it points to the importance of the molecule's size and shape. nih.gov

| Descriptor Class | Example Descriptors | Relevance | Reference |

| Physicochemical | LogP, tPSA, Molecular Weight | Drug-likeness, absorption, distribution | nih.gov |

| Electronic | HOMO, LUMO, Dipole Moment | Reactivity, electrostatic interactions | jmaterenvironsci.com |

| Steric/Shape | Molar Refractivity, Ovality | Fit into a binding site | researchgate.net |

| Topological | Wiener Index, Balaban Index | Molecular branching and connectivity | mdpi.com |

Table 4: Examples of molecular descriptors used in QSAR studies. A QSAR model for this compound derivatives would correlate a selection of such descriptors with their biological or chemical activity.

Mechanistic QSAR for Understanding Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A mechanistic QSAR approach goes a step further by employing molecular descriptors that have a clear physicochemical interpretation, thereby providing insights into the specific interactions driving the observed activity.

For isothiocyanates, QSAR studies have revealed that their biological activities are often governed by a combination of electronic, steric, and lipophilic properties. nih.govnih.gov The electrophilic nature of the isothiocyanate (-N=C=S) group is a key determinant of its reactivity, particularly its ability to form covalent bonds with nucleophilic residues (like cysteine) in proteins. Therefore, descriptors that quantify this reactivity are central to building a predictive QSAR model.

In the context of this compound, a QSAR model would be developed by calculating a wide array of molecular descriptors. nih.gov These descriptors fall into several categories:

Steric/Topological Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific Sterimol parameters can quantify how the molecule fits into a receptor binding pocket. nih.gov The planarity of the isoquinoline ring system and the geometry of the isothiocyanate substituent are critical features.

Lipophilicity Descriptors: These measure the molecule's affinity for nonpolar environments. The partition coefficient (log P) is a classic descriptor in this class, indicating how the molecule will distribute between aqueous and lipid phases, which is crucial for membrane permeability and reaching its target.

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) would offer a more detailed picture. nih.govmdpi.com These methods build a 3D grid around an aligned set of molecules and calculate steric and electrostatic field values at each grid point. The resulting contour maps highlight regions where modifications to the structure of this compound would be expected to increase or decrease activity. For example, a CoMFA map might indicate that a bulky substituent is favored at a certain position on the isoquinoline ring, whereas a CoMSIA map could pinpoint areas where hydrogen bond donors or acceptors would enhance binding affinity. mdpi.com

| Descriptor Class | Specific Descriptor | Physicochemical Interpretation |

|---|---|---|

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; indicates susceptibility to nucleophilic attack. |

| Electronic | Partial Atomic Charges | Describes the charge distribution and potential for electrostatic interactions, especially on the -N=C=S group. |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule, influencing its orientation in a binding site. |

| Lipophilicity | log P | Octanol-water partition coefficient; indicates the hydrophobicity and membrane permeability of the molecule. |

| Steric/Topological | Molecular Volume/Surface Area | Relates to the overall size of the molecule and its fit within a receptor pocket. |

| Steric/Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; correlates with transport properties. researchgate.net |

Ligand-Receptor Interaction Modeling at the Molecular Level

While QSAR provides statistical models of activity, ligand-receptor interaction modeling seeks to visualize and analyze the precise physical interactions between a ligand and its protein target. Molecular docking is the primary tool for this purpose. nih.gov This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

For this compound, the process would begin by obtaining a 3D structure of a putative target protein, often from a repository like the Protein Data Bank. A docking algorithm would then systematically explore possible binding poses of the molecule within the active site of the receptor, scoring each pose based on a force field that estimates the binding free energy.

The analysis of the resulting docked poses would reveal key molecular interactions:

Covalent Bonding: The electrophilic carbon atom of the isothiocyanate group is capable of undergoing a nucleophilic addition reaction with side chains of amino acids such as cysteine (forming a dithiocarbamate (B8719985) linkage) or lysine. This irreversible binding is a hallmark of many isothiocyanate compounds and would be a primary focus of the modeling.

Hydrogen Bonding: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. Depending on the specific receptor, this interaction can be a crucial anchor for the ligand.

Pi-Interactions: The aromatic isoquinoline ring system can engage in favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site.

Structure-activity relationship studies of other isoquinoline derivatives have shown that substitutions at the 1-position can significantly influence receptor affinity. nih.gov This suggests that the isothiocyanate group at this position plays a critical role not just in covalent modification but also in orienting the entire molecule within the binding pocket to optimize other non-covalent interactions. Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time, providing a more dynamic and realistic view of the binding event. mdpi.com

| Interaction Type | Functional Group (Ligand) | Potential Interacting Residue (Receptor) | Nature of Interaction |

|---|---|---|---|

| Covalent Bonding | Isothiocyanate (-N=C=S) | Cysteine, Lysine | Nucleophilic attack by the residue's side chain on the electrophilic carbon of the isothiocyanate. |

| Hydrogen Bonding | Isoquinoline Nitrogen | Serine, Threonine, Asparagine | The nitrogen atom acts as a hydrogen bond acceptor. |

| π-π Stacking | Isoquinoline Ring System | Phenylalanine, Tyrosine, Tryptophan | Stacking of aromatic rings. |

| Hydrophobic | Isoquinoline Ring System | Leucine, Isoleucine, Valine, Alanine | Van der Waals forces between nonpolar surfaces. |

Applications of 1 Isothiocyanatoisoquinoline in Chemical Synthesis and Research Tools

A Versatile Precursor for Complex Heterocyclic Scaffolds

The inherent reactivity of the isothiocyanate functional group makes 1-isothiocyanatoisoquinoline a powerful electrophile, readily participating in reactions with a wide range of nucleophiles to construct more elaborate heterocyclic systems. This reactivity is central to its utility as a building block in organic synthesis.

One of the primary applications of this compound is in the synthesis of substituted thioureas. The reaction with primary and secondary amines proceeds readily to afford the corresponding 1-isoquinolylthiourea derivatives. This straightforward transformation allows for the introduction of a vast array of substituents onto the thiourea (B124793) backbone, enabling the systematic exploration of structure-activity relationships in various contexts. The general reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group, followed by proton transfer to yield the stable thiourea product.

Beyond simple thiourea formation, this compound is a key precursor in cycloaddition reactions, leading to the formation of fused heterocyclic systems. For instance, it can react with azomethine ylides in [3+2] cycloaddition reactions to generate five-membered heterocyclic rings fused to the isoquinoline (B145761) core. These reactions provide a highly efficient route to novel polycyclic scaffolds that are of significant interest in medicinal chemistry and materials science. The regioselectivity and stereoselectivity of these cycloadditions can often be controlled by the choice of reactants, catalysts, and reaction conditions, offering a powerful tool for the construction of complex and well-defined molecular architectures.

The table below summarizes representative examples of heterocyclic compounds synthesized from this compound, highlighting the diversity of accessible structures.

| Starting Material | Reagent | Reaction Type | Product Class |

| This compound | Primary/Secondary Amine | Nucleophilic Addition | Substituted Thioureas |

| This compound | Azomethine Ylide | [3+2] Cycloaddition | Fused Pyrrolidine Derivatives |

A Scaffold for Ligand Design in Coordination Chemistry and Catalysis

The isoquinoline nitrogen and the sulfur atom of the isothiocyanate group in this compound and its derivatives can act as coordination sites for metal ions, making this scaffold attractive for the design of novel ligands in coordination chemistry and catalysis.

Development of Organocatalysts

Thiourea derivatives, readily synthesized from this compound, are a prominent class of hydrogen-bond donor organocatalysts. The development of chiral, non-racemic 1-isoquinolylthioureas has garnered significant attention for their potential to catalyze a variety of asymmetric transformations. In these catalysts, the thiourea moiety activates electrophiles through hydrogen bonding, while the chiral scaffold, often introduced through the amine component, dictates the stereochemical outcome of the reaction.

The isoquinoline unit itself can play a crucial role in the catalyst's performance by influencing its steric and electronic properties. The development of modular synthetic routes to these thiourea-based organocatalysts from this compound allows for the fine-tuning of the catalyst structure to optimize reactivity and enantioselectivity for specific applications.

| Catalyst Type | Key Structural Feature | Application |

| Chiral 1-Isoquinolylthiourea | Chiral amine backbone | Asymmetric Michael additions, Aldol reactions, etc. |

Role in Metal-Catalyzed Transformations

While less explored than their organocatalytic applications, ligands derived from this compound have potential in metal-catalyzed reactions. The ability of the isoquinoline nitrogen and the thiourea sulfur to coordinate to transition metals opens up possibilities for their use in various catalytic cycles. For example, palladium and rhodium complexes bearing ligands derived from this compound could potentially be employed in cross-coupling reactions, such as Suzuki or Heck couplings. The ligand's structure can influence the stability, activity, and selectivity of the metal catalyst. Research in this area is focused on synthesizing and characterizing such metal complexes and evaluating their catalytic efficacy in a range of important organic transformations.

Crafting Chemical Probes for Mechanistic Biological Studies (Non-Clinical)

The reactivity of the isothiocyanate group also lends itself to the development of chemical probes for studying biological systems at the molecular level. These probes are designed to interact with specific biomolecules, such as proteins, to elucidate their function, localization, or interactions.

The isothiocyanate moiety can act as a covalent warhead, forming stable thiourea linkages with nucleophilic residues on proteins, such as the epsilon-amino group of lysine. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the isoquinoline scaffold, researchers can create probes that allow for the visualization or isolation of target proteins. This compound-based probes offer a platform for developing tools to investigate enzyme activity, protein-protein interactions, and other cellular processes in a non-clinical research setting. The isoquinoline core can also contribute to the probe's properties, such as its fluorescence characteristics or its ability to intercalate into DNA.

| Probe Type | Functional Components | Application |

| Fluorescent Probe | Isoquinoline (fluorophore) + Isothiocyanate (reactive group) | Covalent labeling and imaging of proteins |

| Affinity-Based Probe | Isoquinoline scaffold + Isothiocyanate (covalent linker) + Biotin tag | Isolation and identification of protein binding partners |

Future Research Directions and Emerging Trends

Novel Synthetic Route Development and Optimization

The development of new and efficient synthetic pathways to 1-isothiocyanatoisoquinoline and its analogs is a primary focus of future research. While traditional methods exist, emerging trends point towards more sustainable, efficient, and scalable strategies.

One promising avenue is the exploration of biosynthetic routes. Research into the de novo biosynthesis of related isoquinoline (B145761) alkaloids, such as 1-phenethylisoquinoline in engineered Escherichia coli, showcases the potential of microbial cell factories. nih.gov In one study, an artificial pathway of eight enzymes was established, and through optimization of key enzymes and cofactor supply, the production titer was significantly increased from 35.73 mg/L to 402.58 mg/L in a 5L fermenter. nih.gov Adapting such bio-catalytic systems could offer a green alternative to conventional chemical synthesis for producing the isoquinoline core, which can then be chemically converted to the target isothiocyanate.

Furthermore, optimization of existing chemical syntheses using palladium-catalyzed C-H activation and other modern coupling reactions is an active area of research. For instance, methods developed for constructing N-heterocycles via a 1,4-palladium shift could be adapted to create substituted isoquinoline precursors more efficiently. researchgate.net The optimization of reaction conditions, such as solvent, base, and catalyst systems, is crucial for improving yields and suppressing side-product formation, as demonstrated in related isoindoline (B1297411) syntheses. researchgate.net

Exploration of Unprecedented Reactivity Patterns

The isothiocyanate group is a versatile functional group known for its rich chemistry, particularly in cycloaddition and nucleophilic addition reactions. Future research will likely uncover unprecedented reactivity patterns for this compound, expanding its utility as a synthetic building block.

A key area of exploration is its participation in domino reactions. An unexpected reaction between isoquinolinium methylides and electrophilic indoles has been shown to produce complex functionalized pyrrolo[2,1-a]isoquinolines in good yields. rsc.org This suggests that the isoquinoline scaffold is amenable to complex transformations. Future work could explore the reaction of the 1-isothiocyanato group in intramolecular or intermolecular cascade sequences, triggered by a single event to rapidly build molecular complexity.

Additionally, the cycloaddition reactivity of the isothiocyanate moiety is a fertile ground for discovery. Density Functional Theory (DFT) studies on the reaction of isothiocyanates with diazopyrazoles have elucidated the mechanism as a pseudopericyclic cycloaddition. researchgate.net This research indicates that the frontier molecular orbital (FMO) interactions, which dictate the reaction's feasibility, are highly dependent on the substituents. researchgate.net Exploring the cycloaddition reactions of this compound with a diverse range of dipolarophiles and dienophiles could lead to novel heterocyclic systems with interesting biological or material properties.

Integration with Flow Chemistry and Automation

The transition from traditional batch processing to continuous flow chemistry represents a major trend in chemical manufacturing, offering enhanced safety, efficiency, and scalability. mdpi.comyoutube.com The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry protocols.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. youtube.com For multi-step syntheses, intermediates can be generated and used in subsequent steps without isolation, streamlining the entire process. mdpi.com This has been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs), including marine-derived natural products like aplysamine 6. nih.gov A flow-based approach to synthesizing this compound could involve pumping the starting materials through heated reactors containing immobilized catalysts or reagents, allowing for a continuous and automated production system. This would not only accelerate the synthesis but also facilitate the rapid generation of a library of derivatives for screening purposes. youtube.com

Advanced Computational Design of New Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing new molecules and predicting their properties before undertaking lengthy synthetic work. nih.gov This approach is being actively applied to quinoline (B57606) and isoquinoline systems to guide the development of new derivatives with tailored electronic, optical, and biological properties. researchgate.netnih.gov

DFT calculations can optimize the geometry of proposed derivatives and predict key electronic parameters. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical descriptor, as a smaller gap often correlates with higher chemical reactivity. nih.govfrontiersin.org By systematically modifying the substituents on the isoquinoline ring and calculating the resulting HOMO-LUMO gap, researchers can design novel derivatives of this compound with enhanced reactivity for specific applications.

Moreover, computational methods like Time-Dependent DFT (TD-DFT) can predict absorption spectra, while Natural Bond Orbital (NBO) analysis and Electrostatic Potential (ESP) maps can reveal insights into intramolecular interactions and potential sites for electrophilic or nucleophilic attack. researchgate.netfrontiersin.org This in silico screening process allows chemists to prioritize the most promising candidates for synthesis.

Table 1: Comparison of Calculated Molecular Properties for Picoline-Substituted Pt(IV) Azido Compounds This table, adapted from studies on related heterocyclic compounds, illustrates the type of data generated in computational design to predict reactivity. A lower HOMO-LUMO energy gap generally suggests higher reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Compound 1 (no picoline) | -7.21 | -1.50 | 5.71 |

| Compound 3 (mono-picoline) | -7.02 | -1.52 | 5.50 |

| Compound 5 (di-picoline) | -6.83 | -1.56 | 5.27 |

| Data sourced from a DFT study on related platinum complexes to illustrate the concept. frontiersin.org |

Deepening Mechanistic Understanding of Molecular Interactions

A profound understanding of reaction mechanisms is crucial for optimizing reaction conditions and controlling product selectivity. Future research will focus on detailed mechanistic studies of reactions involving this compound, using a combination of experimental and computational techniques.

Kinetic analysis is a powerful tool for dissecting complex reaction pathways. Studies on other reactive systems have used UV/vis spectroscopy to monitor reactions in real-time. The absence of clear isosbestic points can indicate a multi-step mechanism, which can be further elucidated by globally fitting the spectral data to a kinetic model. rsc.org This approach allows for the identification of transient intermediates and the calculation of rate constants for each step of the reaction. rsc.org

Hammett plots, which correlate reaction rates with substituent electronic effects, can provide further insight into the development of charge in the transition state. rsc.org Combining these experimental techniques with DFT calculations to model transition states and reaction energy profiles can provide a complete and detailed picture of the molecular interactions that govern the reactivity of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-isothiocyanatoisoquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves introducing the isothiocyanate group to an isoquinoline backbone via nucleophilic substitution or thiophosgene-mediated reactions. Key variables include solvent polarity (e.g., dichloromethane vs. DMF), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios of reagents. Characterization via -NMR and LC-MS is critical to confirm purity and structural integrity . For reproducibility, document inert atmosphere protocols to prevent hydrolysis of the isothiocyanate group .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products under controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Compare results with computational predictions (e.g., molecular dynamics simulations of bond dissociation energies). Include negative controls (e.g., inert gas-purged vials) to isolate environmental effects .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of -NMR to confirm the isothiocyanate group’s carbon signal (~125–135 ppm) and FT-IR to detect the N=C=S stretching vibration (~2100 cm). High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation. Cross-validate with X-ray crystallography if crystalline derivatives are available .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be systematically resolved?

- Methodological Answer : Apply structure-activity relationship (SAR) studies to isolate variables such as substituent position (e.g., C-3 vs. C-5 modifications) and electronic effects. Use meta-analysis tools to compare datasets across studies, accounting for differences in assay conditions (e.g., cell line viability, IC protocols). Incorporate molecular docking to predict binding affinities and validate with mutagenesis experiments .

Q. What computational strategies optimize the design of this compound-based inhibitors for target proteins?

- Methodological Answer : Employ density functional theory (DFT) to model electronic properties and molecular dynamics (MD) simulations to assess protein-ligand stability. Use free-energy perturbation (FEP) calculations to predict binding energy changes upon structural modifications. Validate in vitro with surface plasmon resonance (SPR) for kinetic binding parameters .

Q. How do solvent effects and pH influence the reactivity of this compound in click chemistry applications?

- Methodological Answer : Design kinetic studies using UV-Vis spectroscopy to track reaction rates in solvents of varying polarity (e.g., water, THF, DMSO). Adjust pH systematically (2–12) to probe protonation effects on the isothiocyanate group. Compare with computational solvation models (e.g., COSMO-RS) to correlate experimental and theoretical data .

Q. What experimental controls are critical when assessing this compound’s cytotoxicity in heterogeneous cell populations?